![molecular formula C13H16O3S B1324102 Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate CAS No. 909421-70-1](/img/structure/B1324102.png)
Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate
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Description
Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate (ETC) is a cyclic compound with potential therapeutic and research applications. This compound is composed of an ethyl group, an oxocyclohexyl group, and a thiophenecarboxylate group. It has a molecular weight of 247.3 g/mol and a melting point of 70-72 °C. ETC has been studied for its potential therapeutic and research applications.
Scientific Research Applications
Antimicrobial and Antioxidant Studies
Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate derivatives demonstrate significant potential in antimicrobial and antioxidant applications. For instance, specific derivatives like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates have shown excellent antibacterial and antifungal properties, as well as profound antioxidant potential in studies (Raghavendra et al., 2016).
Catalysis in Organic Synthesis
Ethyl 2-oxocyclohexanecarboxylate, a closely related compound, has been used as a novel and efficient ligand in copper-catalyzed coupling reactions. This application is critical in the synthesis of various organic compounds including N-arylamides, aryl ethers, and aryl thioethers, achieved through reactions with aryl halides (Lv & Bao, 2007).
Photochemical Reactions
In photochemical studies, ethyl 2-oxo-1-cyclohexanecarboxylate exhibited unique reactions in alcoholic solutions, leading to the formation of various ω-Substituted Esters. Such reactions are pivotal in understanding and developing new photochemical processes in organic chemistry (Tokuda, Watanabe & Itoh, 1978).
Synthesis of Novel Thiophene and Benzothiophene Derivatives
The compound has been a key precursor in the synthesis of novel thiophene and benzothiophene derivatives, particularly in the context of producing cyclized systems with potential anti-proliferative activity. These synthesized compounds have shown promising results against various tumor cell lines, indicating their potential in cancer research (Mohareb, Abdallah, Helal & Shaloof, 2016).
properties
IUPAC Name |
ethyl 5-(3-oxocyclohexyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-2-16-13(15)12-7-6-11(17-12)9-4-3-5-10(14)8-9/h6-7,9H,2-5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKYIXHVSIWLAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2CCCC(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641821 |
Source
|
Record name | Ethyl 5-(3-oxocyclohexyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate | |
CAS RN |
909421-70-1 |
Source
|
Record name | Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=909421-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(3-oxocyclohexyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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